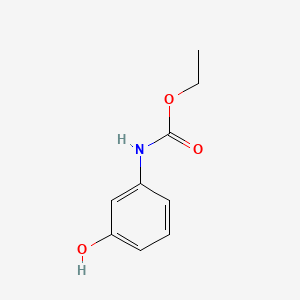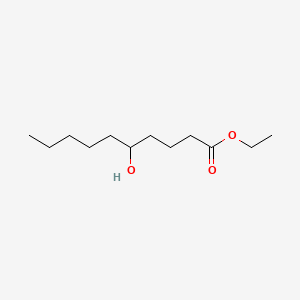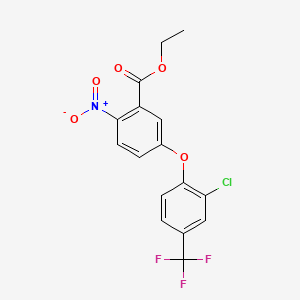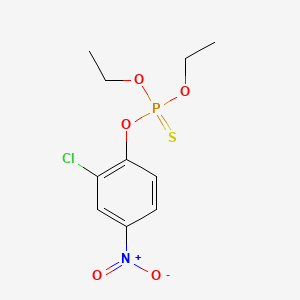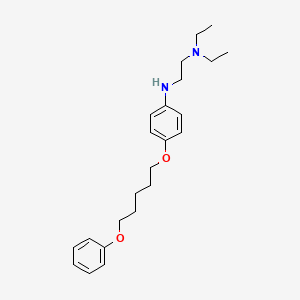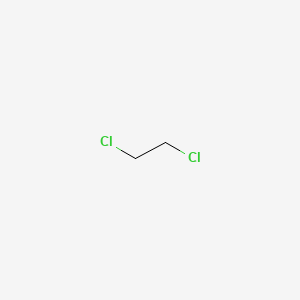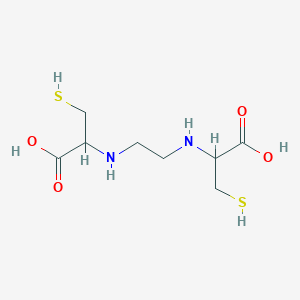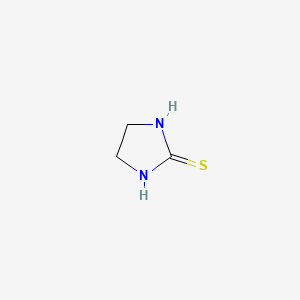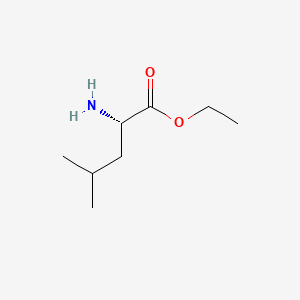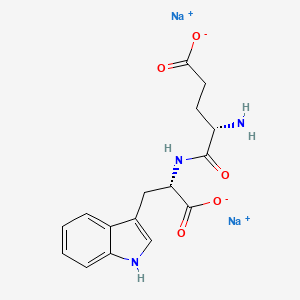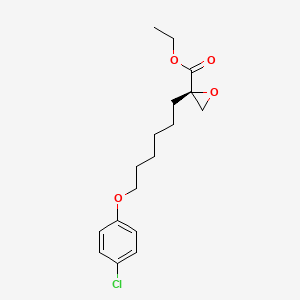
Etomoxir
Overview
Description
Etomoxir, also known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a chemical compound that acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is located on the inner face of the outer mitochondrial membrane and is essential for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. By inhibiting CPT-1, this compound prevents the formation of acyl carnitines, which is a crucial step in the production of adenosine triphosphate (ATP) from fatty acid oxidation .
Mechanism of Action
Target of Action
ETOMOXIR, also known as R-(+)-Etomoxir or this compound [INN], primarily targets the enzyme carnitine palmitoyltransferase-1 (CPT-1) located on the inner face of the outer mitochondrial membrane . CPT-1 plays a crucial role in the transport of long-chain fatty acids into the mitochondria, a process essential for fatty acid oxidation .
Mode of Action
This compound acts as an irreversible inhibitor of CPT-1 . It is converted to its CoA ester, this compound-Coenzyme A ester, in an intracellular process . This ester then binds to the CPT-1 catalytic site, preventing the transport of long-chain fatty acids from the cytosol into the intermembrane space of the mitochondria . This inhibition disrupts the formation of acyl carnitines, a necessary step for fatty acid oxidation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid oxidation (FAO) pathway . By inhibiting CPT-1, this compound interrupts the FAO pathway, leading to a shift in energy substrate utilization from fatty acids to glucose . This results in a decrease in ketone bodies and blood glucose levels, a depression of ketogenesis and gluconeogenesis in the liver, and an activation of glucose oxidation in the muscle .
Pharmacokinetics
It is known that this compound is a small molecule inhibitor , which typically have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in ATP production due to the inhibition of fatty acid oxidation . This causes a lethal energy reduction in certain cancer cells, such as glioblastoma tumorspheres . Additionally, this compound has been shown to reduce cell stemness and invasiveness, and improve survival when used in combination with other treatments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the state of metabolism (fed or fasting) can affect the inhibitor concentration required for the inhibition of CPT-1 . .
Biochemical Analysis
Biochemical Properties
Etomoxir’s primary function is to inhibit CPT1, which is essential for the transport of fatty acyl chains into the mitochondria . This inhibition prevents the formation of acyl carnitines, a crucial step in the production of ATP from fatty acid oxidation . This compound has also been identified as a direct agonist of PPARα .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been shown to cause lipid accumulation, decrease adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH) levels, suppress cell growth in vitro and in vivo, and reduce cell motility . It influences cell function by affecting various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of CPT1 . This inhibition prevents the formation of acyl carnitines, which are necessary for the transport of fatty acyl chains from the cytosol into the mitochondria . This step is essential for the production of ATP from fatty acid oxidation . At high concentrations, this compound has an off-target effect of inhibiting complex I of the electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, a study found that at low dosage, this compound had a selective influence on the pressure-overloaded left ventricle, increasing both myocardial working capacity and rates of contraction and relaxation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that at low dosage, this compound increased both myocardial working capacity and rates of contraction and relaxation of isovolumically beating hearts .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation (FAO). It inhibits CPT1, which is a key rate-limiting enzyme of FAO . This inhibition results in a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its inhibition of CPT1 . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria .
Subcellular Localization
This compound is localized in the mitochondria, where it inhibits CPT1 on the inner face of the outer mitochondrial membrane . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria, which is essential for the production of ATP from fatty acid oxidation .
Preparation Methods
The synthesis of etomoxir involves several steps. The starting material is typically 4-chlorophenol, which undergoes an etherification reaction with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then converted to 6-(4-chlorophenoxy)hexyl bromide through a bromination reaction. The final step involves the reaction of 6-(4-chlorophenoxy)hexyl bromide with ethyl oxirane-2-carboxylate under basic conditions to yield this compound .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Etomoxir primarily undergoes oxidation and substitution reactions. In the presence of strong oxidizing agents, this compound can be oxidized to form various by-products. Substitution reactions involving this compound typically occur at the ether linkage or the oxirane ring. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Etomoxir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study fatty acid oxidation and its role in cellular metabolism. In biology, this compound is used to investigate the metabolic pathways involved in energy production and storage. In medicine, this compound has been studied for its potential therapeutic effects in conditions such as type 2 diabetes, heart failure, and cancer. In industry, this compound is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Etomoxir is unique in its ability to irreversibly inhibit carnitine palmitoyltransferase-1 (CPT-1). Similar compounds that also inhibit CPT-1 include perhexiline and oxfenicine. these compounds differ in their chemical structure and mechanism of action. For example, perhexiline is a reversible inhibitor of CPT-1, while this compound is an irreversible inhibitor. This distinction makes this compound particularly useful in research settings where long-term inhibition of CPT-1 is desired .
Properties
IUPAC Name |
ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025772 | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124083-20-1 | |
| Record name | Etomoxir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomoxir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMOXIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


